4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide
Description
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl-piperazine moiety, a chloro-substituted benzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C23H30ClN3O4S |
|---|---|
Molecular Weight |
480g/mol |
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C23H30ClN3O4S/c1-18(2)15-25-32(29,30)20-8-9-22(21(24)14-20)31-17-23(28)27-12-10-26(11-13-27)16-19-6-4-3-5-7-19/h3-9,14,18,25H,10-13,15-17H2,1-2H3 |
InChI Key |
RJFHMRASLALBMB-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzyl-Piperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzyl-1-piperazine.
Attachment of the Oxoethoxy Group: The benzyl-piperazine is then reacted with an appropriate oxoethoxy compound, such as ethyl chloroacetate, under reflux conditions to form the intermediate 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy] compound.
Introduction of the Chloro Group: The intermediate is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 3-position of the benzene ring.
Sulfonamide Formation: Finally, the chlorinated intermediate is reacted with isobutylamine and a sulfonyl chloride derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxoethoxy group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperazine moiety is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-3-chlorobenzenesulfonamide: Lacks the isobutyl group, which may affect its biological activity.
4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-3-chloro-N-methylbenzenesulfonamide: Contains a methyl group instead of an isobutyl group, potentially altering its chemical properties.
Uniqueness
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
